molecular formula C16H18O3 B8711883 Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 70750-15-1

Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B8711883
CAS No.: 70750-15-1
M. Wt: 258.31 g/mol
InChI Key: UNKQPEQSAGXBEV-UHFFFAOYSA-N
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Description

Formaldehyde; 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

70750-15-1

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H16O2.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2/h3-10,16-17H,1-2H3;1H2

InChI Key

UNKQPEQSAGXBEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O

Related CAS

25085-75-0
68583-73-3
70750-15-1
68583-72-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation of Styrene Terminated Bisphenol-A-Formaldehyde (STBPA-F). Bisphenol-A-formaldehyde resin was prepared as follows. 150.0 g (0.658 moles) of bisphenol-A was dissolved in 500 ml of ethanol in a 1 liter round bottom flask equipped with condenser and magnetic stirrer. To this reaction mixture was added 0.5 ml of concentrated sulfuric acid. The solution was heated to reflux and then 14.5 g (0.151 moles) of paraformaldehyde was added gradually to the reaction. The reaction was heated at reflux with stirring for 48 hours and then allowed to cool to room temperature. The reaction was neutralized with aqueous sodium hydroxide solution and then concentrated under vacuum, yielding 130.3 g of viscous syrup, with a Mw =362.
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Synthesis routes and methods II

Procedure details

A bisphenol A-formaldehyde novolak polymer was prepared as follows. Two thousand grams of bisphenol A and 500.0 grams of n-butyl acetate were charged into a three-necked, five-liter flask equipped with a mechanical stirrer, a condenser, a thermometer and an addition funnel to form a mixture. Using an electric mantel, the mixture was heated to 140° F. to give a homogenous mixture. Then, 10.0 grams of oxalic acid were added to the mixture and mixed for five minutes. Then, 315.8 grams of 50 weight percent formaldehyde were added dropwise through the addition funnel. An exothermic reaction took place and a gentle reflux was initiated. Addition of all formaldehyde took 60 minutes and the mixture was refluxed for 5 hours. After refluxing, water and n-butyl acetate were collected by azeotropic distillation. Free formaldehyde content of the aqueous phase of the distillate was monitored periodically. If the free formaldehyde content was more than 0.5 percent, the distillate was returned to the flask. When the free formaldehyde was less than 0.5 percent, the distillate was removed. As the distillation progressed, temperature of the resinous product in the flask rose steadily to 340° F. At this point, the resinous product was flaked. The yield of the reaction was 2,150 grams and the resin was found to have 26.5 percent free bisphenol A with a melt viscosity of 80 seconds.
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Synthesis routes and methods III

Procedure details

Preparation of Styrene Terminated Bisphenol-A Formaldehyde (STBPA-F). Bisphenol-A formaldehyde resin was prepared as follows. 150.0 g (0.658 moles) of bisphenol-A was dissolved in 500 ml of ethanol in a 1 liter round bottom flask equipped with condenser and magnetic stirrer. To his reaction mixture was added 0.5 ml of concentrated sulfuric acid. The solution was heated to reflux and then 14.5 g (0.151 moles) of paraformaldehyde was added gradually to the reaction. The reaction was heated at reflux with stirring for 48 hours and then allowed to cool to room temperature. The reaction was neutralized with aqueous sodium hydroxide solution and then concentrated under vacuum, yielding 130.3 g of viscous syrup, with a Mw =362.
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